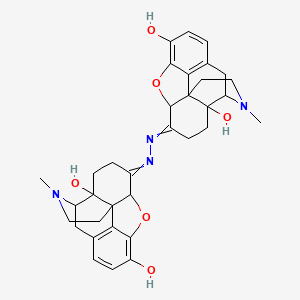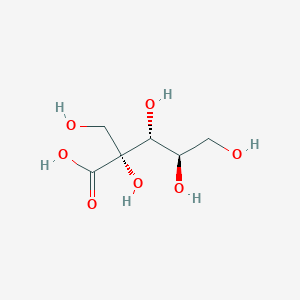
2-Carboxy-D-arabinitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-carboxy-D-arabinitol is the 2-carboxy derivative of D-arabinitol. It derives from a D-arabinitol. It is a conjugate acid of a 2-carboxylato-D-arabinitol(1-).
Aplicaciones Científicas De Investigación
Enzymatic Properties and Reactions
- 2-Carboxy-D-arabinitol is involved in the enzymatic process of ribulose 1,5-bisphosphate carboxylase/oxygenase. An enzyme from French bean leaves was identified to hydrolyze 2-carboxy-D-arabinitol 1-phosphate, revealing its role in plant metabolic processes (Kingston-Smith et al., 1992).
- The compound acts as a transition-state analogue in the interaction with ribulosebisphosphate carboxylase/oxygenase, exhibiting competitive inhibition, indicating its significance in enzyme regulation and metabolic pathways (Pierce et al., 1980).
Synthesis and Purification
- The synthesis and purification of 2'-carboxy-D-arabinitol 1-phosphate, a natural inhibitor of ribulose 1,5-bisphosphate carboxylase, were investigated, providing insights into the production and isolation of this biochemically significant compound (Gutteridge et al., 1989).
Inhibition Properties
- 2-Carboxy-D-arabinitol exhibits strong inhibition properties on ribulose 1,5-bisphosphate carboxylase/oxygenase, acting as a potent inhibitor, which is crucial for understanding its regulatory role in enzymatic activities (Schloss, 1988).
Role in Photosynthesis
- The compound is synthesized in plants and plays a role in the photosynthetic process. Studies in French bean Phaseolus vulgaris showed incorporation of carbon from photosynthetic products into 2-carboxyarabinitol-1-phosphate (Andralojc et al., 1994).
Phosphotransferase Activity
- Research on Phaseolus vulgaris leaves indicated that 2-carboxy-D-arabinitol 1-phosphate can be involved in phosphate exchange reactions, highlighting its role in plant biochemistry (Andralojc et al., 1996).
Diagnostic Applications
- D-Arabinitol, a related compound, has been studied as a metabolite in serum for diagnostic purposes, especially in invasive candidiasis, showing the potential medical applications of compounds related to 2-Carboxy-D-arabinitol (Bernard et al., 1981; Roboz et al., 1980).
Rubisco Regulation
- 2-carboxy-D-arabinitol-1-phosphate's binding to Rubisco is influenced by SO42− ions, suggesting a regulatory mechanism for Rubisco activity in plants (Parry et al., 1997).
Biochemical Analysis
- Advanced biochemical studies, such as x-ray studies, have been conducted on complexes involving 2-C-carboxy-D-arabinitol and enzymes like ribulose 1,5-bisphosphate carboxylase/oxygenase (Andersson et al., 1983).
Medical Diagnostics
- D-Arabinitol is a significant marker in the diagnosis of invasive candidiasis, showcasing the importance of arabinitol derivatives in medical diagnostics (Christensson et al., 1999).
Metabolic Inhibitor Properties
- 2-Carboxy-d-arabinitol acts as an inhibitor for ribulose 1,5-bisphosphate carboxylase/oxygenase, revealing its role as a metabolic inhibitor in plants (Servaites, 1990).
Propiedades
Nombre del producto |
2-Carboxy-D-arabinitol |
|---|---|
Fórmula molecular |
C6H12O7 |
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
(2R,3R,4R)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanoic acid |
InChI |
InChI=1S/C6H12O7/c7-1-3(9)4(10)6(13,2-8)5(11)12/h3-4,7-10,13H,1-2H2,(H,11,12)/t3-,4-,6-/m1/s1 |
Clave InChI |
XONDRGRALZTVKD-ZMIZWQJLSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@](CO)(C(=O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(CO)(C(=O)O)O)O)O)O |
Sinónimos |
2-carboxy-D-arabinitol 2-carboxyarabinitol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




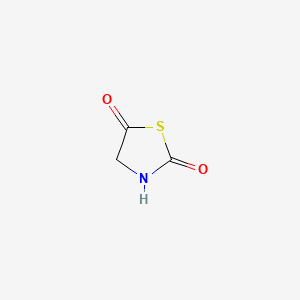
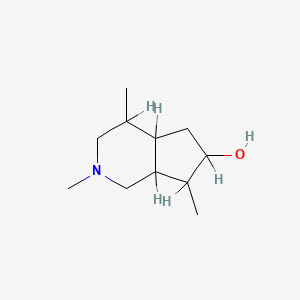
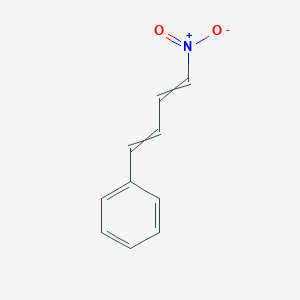


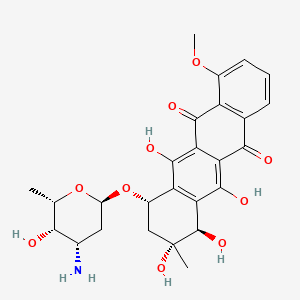
![4-[1-Hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B1199926.png)

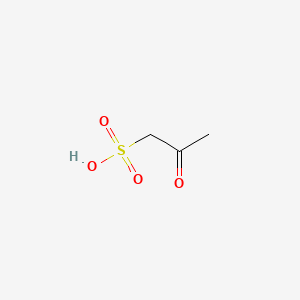
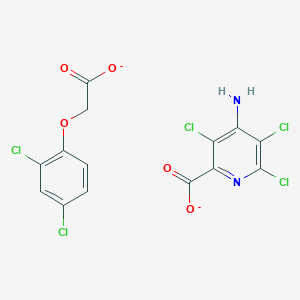

![2-[6-[2-(diethylamino)ethoxy]acridin-3-yl]oxy-N,N-diethylethanamine;trihydrochloride](/img/structure/B1199933.png)
